molecular formula C16H23N3OS B6751362 N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide

N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide

Cat. No.: B6751362
M. Wt: 305.4 g/mol
InChI Key: XEBDHWODDMYKLE-UHFFFAOYSA-N
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Description

N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a benzothiazole ring and a dimethylamino group

Properties

IUPAC Name

N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-16(2,9-6-10-19(3)4)18-15(20)12-7-5-8-13-14(12)17-11-21-13/h5,7-8,11H,6,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBDHWODDMYKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN(C)C)NC(=O)C1=C2C(=CC=C1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the dimethylamino group via nucleophilic substitution. The final step usually involves the coupling of the benzothiazole derivative with a suitable carboxamide precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaminobenzothiazole: Similar structure but lacks the carboxamide group.

    Benzothiazole-4-carboxamide: Similar structure but lacks the dimethylamino group.

    Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a benzothiazole ring.

Uniqueness

N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide is unique due to the combination of its benzothiazole ring and dimethylamino group, which confer distinct chemical and biological properties

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